11-Tricosene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

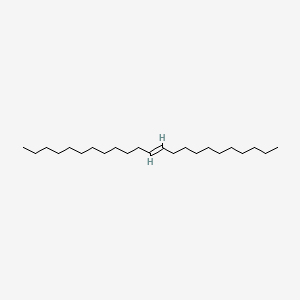

2D Structure

Properties

CAS No. |

52078-56-5 |

|---|---|

Molecular Formula |

C23H46 |

Molecular Weight |

322.6 g/mol |

IUPAC Name |

(E)-tricos-11-ene |

InChI |

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h21,23H,3-20,22H2,1-2H3/b23-21+ |

InChI Key |

RIERBYNHXFKVQP-XTQSDGFTSA-N |

SMILES |

CCCCCCCCCCCC=CCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCCCCCC |

Synonyms |

11-tricosene 7-tricosene 7-tricosene, (E)-isomer 7-tricosene, (Z)-isomer tricos-7-ene |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-11-Tricosene: An Exploration into a Putative Insect Pheromone

An In-depth Technical Guide on the Core Principles of Discovery and Function, Drawing from Well-Studied Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract: (Z)-11-tricosene is a long-chain mono-unsaturated hydrocarbon, a class of molecules pivotal to insect chemical communication. While its specific biological role remains largely uncharacterized in scientific literature, its isomers, (Z)-9-tricosene (muscalure) and (Z)-7-tricosene, are among the most well-studied pheromones, primarily in Dipteran species like the housefly (Musca domestica) and the fruit fly (Drosophila melanogaster). This technical guide synthesizes the foundational knowledge surrounding the discovery, function, biosynthesis, and neural reception of these analogous compounds to provide a comprehensive framework for the potential investigation of (Z)-11-tricosene. We detail established experimental protocols, present quantitative data from key studies on its isomers, and visualize the underlying biological pathways and experimental workflows. This document serves as a critical resource for researchers aiming to explore the chemical ecology of (Z)-11-tricosene and other insect cuticular hydrocarbons.

Introduction: The Chemical Language of Insects

Insects inhabit a world dominated by chemical cues. Semiochemicals, the compounds that mediate these interactions, are fundamental to their survival and reproduction. Among these, cuticular hydrocarbons (CHCs) are particularly significant. Primarily evolved as a lipid layer on the insect's exoskeleton to prevent desiccation, many CHCs have been co-opted as signaling molecules, or pheromones.[1][2][3] These compounds, typically ranging from 21 to 35 carbons in length, can be saturated (n-alkanes), unsaturated (alkenes), or methyl-branched.[4]

The tricosenes (C23H46) are a group of monoene CHCs that play crucial roles in the chemical communication of many insect species. The position of the double bond is critical to the molecule's function. This guide focuses on (Z)-11-tricosene, a specific isomer whose function is not well-documented. To build a predictive and methodological framework, we will draw heavily upon the extensive research conducted on two of its most prominent isomers:

-

(Z)-9-Tricosene (Muscalure): First identified in the housefly, Musca domestica, it functions as a female-produced sex pheromone that attracts and stimulates males.[5][6]

-

(Z)-7-Tricosene: A principal male CHC in Drosophila melanogaster, it acts as an anti-aphrodisiac to other males and a chemical stimulant for females, influencing their receptivity.[7][8][9]

Understanding the principles derived from these well-studied analogues provides a robust starting point for investigating the discovery and function of (Z)-11-tricosene.

Discovery and Identification of Tricosene Isomers

The discovery of CHC pheromones follows a structured workflow that combines behavioral observation, chemical extraction, and sophisticated analytical techniques. The identification of (Z)-9-tricosene in the 1970s serves as a classic example. Early studies observed that extracts of female housefly cuticular lipids stimulated mating strikes by males.[10] This behavioral bioassay was crucial for guiding the chemical isolation and identification process, which culminated in pinpointing (Z)-9-tricosene as the active compound.[5][10]

The general workflow for such a discovery is as follows:

This process confirms that a specific molecule is not just present on the cuticle but is also responsible for eliciting a specific behavioral response.

Function of Tricosene Pheromones in Insects

The function of a pheromone is context-dependent, varying with the species, sex, and social environment. For tricosene isomers, several key functions have been identified.

-

Sex Attraction and Aphrodisiac: In M. domestica, (Z)-9-tricosene produced by females attracts males for mating.[6] In D. melanogaster, (Z)-7-tricosene produced by males acts as an aphrodisiac for females, increasing their sexual receptivity and shortening mating latency.[8][9]

-

Aggregation: In Drosophila, males are stimulated by food odors to deposit (Z)-9-tricosene, which then acts as an aggregation pheromone for both sexes and guides female oviposition decisions.[11][12]

-

Male-Male Repulsion (Anti-aphrodisiac): The (Z)-7-tricosene on the cuticle of D. melanogaster males inhibits courtship between males.[7][13]

Data Presentation: Quantitative Analysis of Tricosene Isomers

The following tables summarize quantitative data on the abundance and behavioral effects of (Z)-7-tricosene and (Z)-9-tricosene, which serve as a benchmark for potential studies on (Z)-11-tricosene.

Table 1: Abundance of Key Cuticular Hydrocarbons in Drosophila melanogaster

| Genotype/Sex | (Z)-7-Tricosene (ng/fly) | (Z)-7-Pentacosene (ng/fly) | (Z,Z)-7,11-Heptacosadiene (ng/fly) | Reference |

| Wild-Type Male | ~1200 | ~600 | Not significant | [14] |

| Wild-Type Female | ~200 | ~400 | ~800 | [14] |

Table 2: Behavioral Response to Synthetic (Z)-9-Tricosene in Musca domestica

| Compound/Bait | Mean No. of Flies Captured / hour | Predominant Sex Captured | Reference |

| Sugar Bait Only | 81.0 | Male (65%) | [15] |

| Sugar + 0.1% (Z)-9-Tricosene | 85.5 | Male (65%) | [15] |

| Commercial Bait (0.5% Imidacloprid + 0.1% (Z)-9-Tricosene) | 116.5 | Male (65%) | [15] |

Biosynthesis and Olfactory Signaling

The production and perception of CHC pheromones are controlled by specific genetic and neural pathways.

Biosynthesis Pathway

CHCs are synthesized in specialized abdominal cells called oenocytes from fatty acid precursors.[16] The biosynthesis involves a series of enzymatic steps, primarily driven by elongases (which extend the carbon chain) and desaturases (which introduce double bonds).[17][18] The specific desaturase enzyme determines the position of the double bond (e.g., a Δ9-desaturase is implicated in (Z)-9-tricosene synthesis). The final step is often a decarboxylation reaction mediated by a cytochrome P450 enzyme, which converts a fatty aldehyde into the corresponding hydrocarbon.[3]

Olfactory Signaling Pathway

Perception of CHC pheromones occurs in sensory neurons housed within hair-like structures called sensilla, located primarily on the insect's antennae or legs.[5] Volatile pheromones diffuse through pores in the sensilla and are bound by Odorant-Binding Proteins (OBPs) in the sensillum lymph. The OBP-pheromone complex then interacts with a specific Olfactory Receptor (OR) on the dendritic membrane of an Olfactory Sensory Neuron (OSN).

Insect ORs are ligand-gated ion channels that typically form a heterodimer consisting of a specific tuning receptor (e.g., Or7a for (Z)-9-tricosene in Drosophila) and a highly conserved co-receptor (Orco).[11][12] Ligand binding opens the channel, causing a depolarization of the neuron, which generates an action potential that is sent to the antennal lobe of the brain for processing.

Experimental Protocols

Investigating (Z)-11-tricosene requires a suite of established methodologies. The following protocols provide a detailed guide for each critical step.

Protocol: Cuticular Hydrocarbon Extraction and Analysis

Objective: To extract, identify, and quantify (Z)-11-tricosene from an insect's cuticle.

Methodology:

-

Sample Preparation: Collect individual insects (or puparial cases) of a known age and sex. They can be analyzed fresh or after being stored at -20°C.

-

Extraction: Immerse a single insect in 200 µL of a non-polar solvent like hexane for 5-10 minutes at room temperature in a glass vial. This dissolves the CHCs from the cuticle without extracting internal lipids.

-

Internal Standard: Add a known amount (e.g., 50 ng) of an internal standard (e.g., n-eicosane or another hydrocarbon not present in the sample) to the hexane extract for quantification.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen until the volume is reduced to approximately 10-20 µL.

-

GC-MS Analysis:

-

Inject 1-2 µL of the concentrated extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[19]

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at an initial temperature of 150°C, hold for 2 minutes, then ramp at 5-10°C/min to a final temperature of 320°C, and hold for 10 minutes.[19]

-

Carrier Gas: Use Helium at a constant flow rate.

-

MS Detection: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-600.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra to libraries (e.g., NIST) and their retention times to authentic standards.

-

Quantify the amount of (Z)-11-tricosene by comparing its peak area to the peak area of the internal standard.

-

Protocol: Electroantennography (EAG)

Objective: To determine if an insect's antenna can detect (Z)-11-tricosene.

Methodology:

-

Insect Preparation: Immobilize a live insect (e.g., in a pipette tip with the head and antennae protruding). Excise an antenna at the base.

-

Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the basal end.

-

Stimulus Preparation: Prepare serial dilutions of synthetic (Z)-11-tricosene in a solvent like paraffin oil. Apply a small amount (e.g., 10 µL) to a piece of filter paper and insert it into a Pasteur pipette. A solvent-only pipette serves as a negative control.

-

Stimulus Delivery: Deliver a puff of purified, humidified air (e.g., 0.5 seconds duration) through the stimulus pipette, aimed at the prepared antenna.

-

Recording and Amplification: Record the voltage difference between the electrodes using a high-impedance amplifier. The transient negative voltage deflection is the EAG response.[20]

-

Data Analysis: Measure the peak amplitude (in millivolts) of the EAG response. Compare the response to (Z)-11-tricosene with the response to the solvent control. A significantly larger response to the compound indicates detection.

Protocol: Behavioral Bioassay (Two-Choice Olfactometer)

Objective: To assess the behavioral response (attraction or repulsion) of an insect to (Z)-11-tricosene.

Methodology:

-

Apparatus: Use a Y-tube olfactometer, which consists of a central arm where insects are introduced and two side arms.

-

Airflow: Pass a purified, humidified, and constant airflow through both arms of the olfactometer.

-

Stimulus Application: In one arm, place a filter paper treated with a specific dose of synthetic (Z)-11-tricosene dissolved in a solvent. In the other arm, place a filter paper treated with the solvent alone (control).

-

Insect Introduction: Release a single insect at the downwind end of the central arm.

-

Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks a certain distance into one of the arms.

-

Data Collection: Record the number of insects choosing the treatment arm versus the control arm. To avoid spatial bias, rotate the Y-tube 180 degrees and switch the positions of the treatment and control odors periodically.

-

Statistical Analysis: Use a Chi-square test or a binomial test to determine if the number of insects choosing the (Z)-11-tricosene-treated arm is significantly different from a 50:50 distribution.

Conclusion and Future Directions

While (Z)-11-tricosene is a known chemical compound, its role as a semiochemical in the insect world is a significant knowledge gap. This guide provides a comprehensive framework based on robust research into its well-characterized isomers, (Z)-9-tricosene and (Z)-7-tricosene. The functions of these analogues as sex, aggregation, and anti-aphrodisiac pheromones, combined with the detailed methodologies for their study, offer a clear roadmap for future investigations.

Future research should focus on:

-

Screening: Performing broad GC-MS screens of CHC profiles across diverse insect taxa to identify species that produce (Z)-11-tricosene in significant quantities.

-

Functional Assays: Utilizing the EAG and behavioral bioassay protocols outlined here to test the activity of synthetic (Z)-11-tricosene on candidate species.

-

Molecular Identification: For species that show a response, employing techniques like RNAi and heterologous expression to identify the specific desaturases, elongases, and olfactory receptors involved in its biosynthesis and perception.

Unraveling the function of (Z)-11-tricosene will not only contribute to our fundamental understanding of chemical ecology and the evolution of pheromone signaling but may also present new opportunities for the development of species-specific pest management strategies.

References

- 1. Evolutionary origin of insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications [mdpi.com]

- 5. research.rug.nl [research.rug.nl]

- 6. (Z)-11-tricosene [stenutz.eu]

- 7. Pheromones mediating copulation and attraction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Cuticular hydrocarbon profiles reveal geographic chemotypes in stingless bees (Hymenoptera: Meliponini) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Food odors trigger Drosophila males to deposit a pheromone that guides aggregation and female oviposition decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 11-Tricosene [webbook.nist.gov]

- 14. Z-11-tricosene | C23H46 | CID 5356790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. House fly (Diptera: Muscidae) activity near baits containing (Z)-9-tricosene and efficacy of commercial toxic fly baits on a southern California dairy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. evolutionary-origin-of-insect-pheromones - Ask this paper | Bohrium [bohrium.com]

- 17. Expression of Elongase- and Desaturase-Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (Z)-7-Tricosene: A Key Cuticular Hydrocarbon in Drosophila melanogaster

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of (Z)-7-tricosene (7-T), the predominant male-specific cuticular hydrocarbon (CHC) in Drosophila melanogaster. It details its biosynthesis, its multifaceted role as a pheromone in chemical communication, the pathways for its perception, and the experimental protocols used for its study. While various isomers of tricosene exist, this guide concentrates on the well-documented 7-T isomer due to its significant and extensively researched role in Drosophila behavior.

Introduction to Cuticular Hydrocarbons in Drosophila

Cuticular hydrocarbons are a class of lipid molecules secreted onto the epicuticle, the outermost layer of an insect's exoskeleton.[1][2] Initially evolved as a critical barrier to prevent desiccation, CHCs have been co-opted for a variety of roles in chemical communication.[1][2][3][4] These compounds can convey a wealth of information, acting as species and sex recognition cues, aphrodisiacs, anti-aphrodisiacs, and aggregation signals.[5][6][7]

Drosophila melanogaster serves as a powerful model organism for investigating the genetic and molecular underpinnings of CHC production and function.[1][2] The fruit fly exhibits significant sexual dimorphism in its CHC profile.[2][3][6] Females predominantly produce long-chain dienes, such as (Z,Z)-7,11-heptacosadiene (7,11-HD) and (Z,Z)-7,11-nonacosadiene (7,11-ND), which act as aphrodisiacs to stimulate male courtship.[1][2][5][8] Conversely, males produce higher quantities of shorter-chain monoenes, with (Z)-7-tricosene being the principal male CHC.[2][6][9][10] This male-specific pheromone plays a crucial role in mediating complex social and sexual behaviors.[7][9][10][11]

Biosynthesis of (Z)-7-Tricosene

The production of 7-T, like all CHCs, originates from the general fatty acid biosynthetic pathway, which occurs in specialized abdominal cells called oenocytes.[1][2] The process involves a series of enzymatic steps including carboxylation, synthesis, elongation, desaturation, and finally, conversion to a hydrocarbon.

-

Fatty Acid Synthesis (FAS): The pathway begins with acetyl-CoA. The enzyme Acetyl-CoA carboxylase (ACC) catalyzes the formation of malonyl-CoA.[1][2][3] Subsequently, the multi-functional enzyme Fatty Acid Synthase (FASN) sequentially adds malonyl-CoA units to elongate the carbon chain, typically forming saturated fatty acids of 14, 16, or 18 carbons.[1][2][3]

-

Elongation: To produce the long-chain precursors required for CHCs (greater than 18 carbons), a separate set of enzymes known as elongases extend the fatty acid chains.

-

Desaturation: The introduction of a double bond at the 7th carbon position is a critical step catalyzed by a Δ9-desaturase enzyme, the product of the desat1 gene.[1][2][3] This enzyme creates the monoene precursor to 7-T.

-

Reduction and Decarboxylation: The final steps involve the reduction of the fatty acyl-CoA to a fatty aldehyde, followed by an oxidative decarboxylation to yield the final hydrocarbon, 7-tricosene (C23:1).

Figure 1: Biosynthesis pathway of (Z)-7-Tricosene in Drosophila.

Functions in Chemical Communication

7-Tricosene is a pleiotropic pheromone that influences several key behaviors in D. melanogaster, primarily related to courtship and mating.

-

Inhibition of Male Homosexual Courtship: The most well-documented role of 7-T is as an anti-aphrodisiac for other males.[9][10][11] Its presence on the cuticle of a male fly effectively signals its sex, thereby preventing or significantly reducing courtship attempts from other males.[9][10] This ensures that male courtship efforts are directed appropriately towards females.

-

Stimulation of Female Receptivity: While inhibitory to males, 7-T acts as a chemical stimulant for females, increasing their sexual receptivity.[9][10][11] Studies have shown that females mate faster and more frequently with males that have higher levels of 7-T on their cuticle.[9][10][11] This suggests that 7-T can act as an indicator of male quality or species identity to the female.[9][10]

-

Post-Mating Effects: During copulation, male CHCs, including 7-T, can be mechanically transferred to the female's cuticle.[6] This transferred 7-T can then serve as a short-term signal to other males that the female has recently mated, contributing to a reduction in their courtship attempts.[6][7]

Figure 2: Dual role of (Z)-7-Tricosene in mediating Drosophila social behavior.

Perception and Signaling Pathways

The perception of 7-T, a low-volatility hydrocarbon, is primarily mediated through contact chemosensation (taste) rather than long-range olfaction.[11] Specialized chemosensory neurons located in bristles on the legs and other body parts are responsible for detecting CHCs upon physical contact.

-

Gustatory Receptor Neurons (GRNs): The detection of both male and female CHCs involves specific classes of gustatory receptor neurons.[12] A subset of neurons marked by the co-expression of ion channel subunits from the pickpocket (ppk) family, specifically ppk23, ppk25, and ppk29, are critical for pheromone detection.[12][13]

-

Pheromone Sensing: In males, one neuron within a pair housed in male-specific leg bristles responds to male pheromones like 7-T and cVA, while the other responds to female dienes.[12] The activation of these neurons by 7-T during male-male contact is thought to trigger the courtship inhibition circuit.

-

Antennal Perception: While contact is primary, some studies suggest a role for the antennae in female perception of 7-T.[9][10][11] Females with their antennae removed showed a diminished ability to distinguish between males with varying levels of 7-T, indicating that some perception may occur via short-range olfaction or contact with antennal chemoreceptors.[9][10][11]

Figure 3: Proposed contact chemosensory pathway for (Z)-7-Tricosene perception.

Quantitative Data

The amount of 7-Tricosene can vary significantly based on genotype, age, and environmental conditions. Genetic manipulations affecting the CHC biosynthesis pathway provide clear evidence of its role in behavior.

| Genotype of Male | (Z)-7-Tricosene (ng/fly) | (Z)-7-Pentacosene (ng/fly) | Other Unsaturated CHCs (ng/fly) | Saturated CHCs (ng/fly) |

| N2 (Control) | 450 | 1147 | 1105 | 1113 |

| desat1 mutant | 63 | 118 | 158 | 1794 |

| EP (Overexpression) | 1294 | 1182 | 1081 | 1118 |

| Table 1: Cuticular hydrocarbon amounts in different D. melanogaster male genotypes. Data extracted from a study demonstrating that female mating efficiency is directly correlated with the amount of 7-T on the male cuticle.[9] |

Experimental Protocols

Standardized methods for the extraction and analysis of CHCs are essential for research in this field.

Cuticular Hydrocarbon (CHC) Extraction

This protocol describes a standard method for extracting CHCs from the surface of flies for subsequent analysis.

-

Sample Collection: Collect flies of the desired age, sex, and genotype. Anesthetize them on ice or with CO₂. For quantitative analysis, samples often consist of pools of 5 to 50 flies.[14][15]

-

Solvent Immersion: Place the anesthetized flies into a glass vial containing a non-polar solvent, typically hexane.[14][15][16] A common volume is 120-200 µL of hexane per 5 flies.[14][15]

-

Internal Standard: For precise quantification, the hexane should be spiked with a known concentration of an internal standard, such as hexacosane (n-C26), which is not naturally abundant in D. melanogaster.[15]

-

Extraction: Gently vortex or agitate the vial for 1-2 minutes.[14][16] This is sufficient to dissolve the surface CHCs without lysing cells and releasing internal lipids. The duration can be extended up to 20 minutes.[15]

-

Sample Transfer: Carefully remove the solvent extract using a glass pipette and transfer it to a clean glass vial for analysis or storage.[15]

-

Concentration (Optional): The sample can be concentrated under a gentle stream of nitrogen gas to a final volume of approximately 25 µL before analysis.[14] Store extracts at -20°C.[15]

CHC Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying individual CHC compounds.

-

Injection: Inject 1 µL of the CHC extract into the GC system, often in splitless mode to maximize sensitivity.[15][16] The injector temperature is typically set high, around 280-320°C.[14][16]

-

Separation: Separation is achieved on a non-polar capillary column, such as a DB-1ms or HP-5ms (30m x 250µm x 0.25µm film thickness).[14][15] Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.[14][15][16]

-

Temperature Program: A typical temperature program is as follows:

-

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer (MS). The MS is operated in electron ionization (EI) mode at 70 eV.[14][15] CHCs are identified based on their retention time and the fragmentation pattern in their mass spectrum.

-

Quantification: The abundance of each compound is calculated by integrating the area under its chromatographic peak and normalizing it to the peak area of the internal standard.[15]

Figure 4: Experimental workflow for CHC extraction and analysis.

Courtship Behavior Assay

This assay is used to measure the effect of CHCs on mating behavior.

-

Fly Preparation: Use 4-5 day old virgin male and female flies that have been socially isolated.[17] The "tester" males can be from different genetic lines (e.g., desat1 mutants) or "perfumed" by applying synthetic CHCs.

-

Courtship Arena: Place a single male and a single female into a small observation chamber (e.g., a well in a multi-well plate).

-

Observation: Record the interactions for a set period (e.g., 10-60 minutes). Key parameters to measure include:

-

Data Analysis: Compare the behavioral parameters between different experimental groups (e.g., control males vs. 7-T enriched males) using appropriate statistical tests. This allows for a direct assessment of a specific CHC's influence on behavior.[9]

Conclusion

(Z)-7-Tricosene is a pivotal semiochemical in the life of Drosophila melanogaster. Far from being a simple component of the insect's protective waxy layer, it is a sophisticated signal that is central to reproductive success. It effectively channels male sexual behavior towards appropriate targets while simultaneously advertising a male's presence and suitability to potential female mates. The genetic and neural pathways governing its synthesis and perception are complex and offer a fertile ground for research into the evolution of chemical communication, sexual selection, and speciation. The methodologies outlined herein provide a robust framework for scientists to further unravel the intricate roles of this and other key cuticular hydrocarbons.

References

- 1. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]

- 3. scienceopen.com [scienceopen.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Pheromones mediating copulation and attraction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drosophila Cuticular Hydrocarbons Revisited: Mating Status Alters Cuticular Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sexual Communication in the Drosophila Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. A Drosophila male pheromone affects female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Drosophila Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pheromone processing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How Drosophila Detect Volatile Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Adaptive dynamics of cuticular hydrocarbons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.5. Cuticular hydrocarbon extraction and quantification [bio-protocol.org]

- 16. journals.biologists.com [journals.biologists.com]

- 17. Cuticular hydrocarbon analysis of an awake behaving fly using direct analysis in real-time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 11-Tricosene in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-tricosene, a significant cuticular hydrocarbon (CHC) in many insect species. CHCs play a crucial role in preventing desiccation and mediating chemical communication, making their biosynthetic pathways a target of interest for developing novel pest control strategies and for understanding insect physiology and evolution. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core processes.

Overview of the Biosynthesis Pathway

The synthesis of this compound, like other unsaturated CHCs, is a multi-step process that originates from the general fatty acid metabolism pathway. The entire process primarily occurs in specialized cells called oenocytes, which are associated with the fat body and epidermis.[1][2][3][4] The synthesized hydrocarbons are then transported via lipophorin in the hemolymph to the cuticle.[2]

The pathway can be broadly divided into four main stages:

-

De novo fatty acid synthesis: Production of a precursor fatty acyl-CoA, typically oleoyl-CoA (C18:1 n-9).

-

Chain elongation: Stepwise addition of two-carbon units to the precursor fatty acyl-CoA to create a very-long-chain fatty acid (VLCFA).

-

Reduction: Conversion of the very-long-chain fatty acyl-CoA to a fatty aldehyde.

-

Oxidative Decarbonylation: Final conversion of the fatty aldehyde to the corresponding alkene with one less carbon atom.

For the synthesis of (Z)-11-tricosene (C23:1), the immediate fatty acid precursor is believed to be (Z)-13-tetracosenoic acid (C24:1). The following sections will detail the enzymes and reactions involved in generating this precursor and its conversion to the final product.

Enzymatic Steps and Key Molecules

The biosynthesis of (Z)-11-tricosene from the precursor oleoyl-CoA involves a series of enzymatic reactions catalyzed by distinct enzyme families.

Fatty Acid Synthase (FAS)

The pathway begins with the production of saturated and monounsaturated fatty acids by Fatty Acid Synthase (FAS). In insects, cytosolic FAS is responsible for producing the precursors for n-alkanes and alkenes.[4] The primary precursor for many unsaturated CHCs is oleic acid (C18:1), which is produced from stearic acid (C18:0) by a Δ9-desaturase.

Fatty Acyl-CoA Elongase (ELO)

To produce the C24 precursor required for this compound, the C18 fatty acyl-CoA must undergo chain elongation. This is carried out by a membrane-bound multi-enzyme complex known as the fatty acid elongase (FAE) system, located in the endoplasmic reticulum.[5][6][7] The system consists of four core enzymes that catalyze a cycle of four reactions, with each cycle adding two carbons from malonyl-CoA. The rate-limiting step is the initial condensation reaction catalyzed by the 3-ketoacyl-CoA synthase (KCS), often referred to as the elongase (ELO).[8] Different ELO enzymes exhibit specificity for substrates of different chain lengths and saturation levels.[9][10][11]

For the synthesis of (Z)-13-tetracosenoyl-CoA (C24:1), oleoyl-CoA (C18:1) would undergo three cycles of elongation.

Fatty Acyl-CoA Reductase (FAR)

Once the (Z)-13-tetracosenoyl-CoA precursor is synthesized, it is reduced to the corresponding aldehyde, (Z)-13-tetracosenal. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR).[12][13][14] Insect genomes contain multiple FAR genes, and the specific FARs involved in CHC biosynthesis are characterized by their preference for very-long-chain fatty acyl-CoAs and their production of fatty aldehydes rather than fatty alcohols.[13]

Cytochrome P450 Oxidative Decarbonylase (CYP4G)

The final step is the conversion of (Z)-13-tetracosenal to (Z)-11-tricosene. This is an oxidative decarbonylation reaction that removes the carbonyl carbon, resulting in a hydrocarbon that is one carbon shorter than the aldehyde precursor. This crucial step is catalyzed by a specific class of insect cytochrome P450 enzymes, the CYP4G family.[15][16] These enzymes are highly expressed in oenocytes and are essential for CHC production.[1][15] The reaction requires NADPH and O₂ and results in the release of CO₂.[15]

Quantitative Data

Quantitative biochemical data for the specific enzymes involved in this compound biosynthesis is limited in the literature. However, studies on related enzymes in insects provide valuable insights into their potential activities. The following table summarizes representative data on the substrate specificity and activity of enzymes from the key families involved in this pathway.

| Enzyme Family | Insect/System | Substrate(s) | Product(s) / Activity | Reference |

| Desaturase | Drosophila melanogaster (Desat1) | Palmitoyl-CoA (16:0) | Palmitoleoyl-CoA (16:1Δ9) | [17] |

| Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1Δ9) | [17] | ||

| Elongase | Aedes aegypti (AeELO) | C18-C26 Fatty Acids | Elongation of fatty acids | [18] |

| Lipomyces starkeyi (LsElo2) | C16 Fatty Acids | C18 Fatty Acids | [10] | |

| Fatty Acyl-CoA Reductase | Ericerus pela (EpFAR) | Hexacosanoyl-CoA (26:0-CoA) | Hexacosanol (26:0-OH) | [13] |

| Drosophila melanogaster (CG18031) | C26 Acyl-CoA | C26 Alcohol | [19] | |

| Oxidative Decarbonylase | Musca domestica (CYP4G2) | Octadecanal (C18 Aldehyde) | Heptadecane (C17 Alkane) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the enzymes of the this compound biosynthesis pathway.

Protocol for Heterologous Expression and Functional Characterization of an Insect Fatty Acid Elongase in Yeast

This protocol is adapted from studies characterizing fatty acid elongases by expressing them in the yeast Saccharomyces cerevisiae.[8][10][20]

1. Gene Cloning and Vector Construction: a. Isolate total RNA from insect oenocytes or whole abdomens. b. Synthesize cDNA using a reverse transcriptase kit. c. Amplify the full-length open reading frame (ORF) of the candidate elongase gene using PCR with gene-specific primers containing restriction sites for cloning. d. Clone the PCR product into a yeast expression vector (e.g., pYX222) under the control of an inducible promoter (e.g., GAL1). e. Verify the sequence of the insert by DNA sequencing.

2. Yeast Transformation: a. Prepare competent S. cerevisiae cells (e.g., strain INVSc1) using the lithium acetate/polyethylene glycol method. b. Transform the yeast cells with the elongase expression vector or an empty vector as a control. c. Select for transformed cells by plating on appropriate selective minimal medium (e.g., lacking tryptophan).

3. Expression and Fatty Acid Feeding: a. Inoculate a starter culture of transformed yeast in selective minimal medium with 2% glucose and grow overnight at 30°C. b. Dilute the starter culture into a larger volume of selective minimal medium containing 2% galactose (to induce gene expression) and 1% tergitol (to improve fatty acid uptake). c. Supplement the medium with a potential precursor fatty acid (e.g., 0.1 mM oleic acid) dissolved in ethanol. d. Grow the culture for 48-72 hours at 30°C with shaking.

4. Fatty Acid Analysis: a. Harvest yeast cells by centrifugation. b. Prepare fatty acid methyl esters (FAMEs) from the yeast cell pellet by transmethylation. This is typically done by incubating the cells in 1 mL of 0.5 M sulphuric acid in methanol containing 2% (v/v) dimethoxypropane and an internal standard (e.g., heptadecanoic acid) at 85°C for 2 hours. c. After cooling, add 1 mL of 2.5% (w/v) NaCl and extract the FAMEs with hexane. d. Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the fatty acid profile and detect the elongated products.

Protocol for In Vitro Assay of a Fatty Acyl-CoA Reductase (FAR)

This protocol is based on methods used to assay FARs expressed in insect cell lines.[13][21]

1. Protein Expression: a. Clone the candidate FAR gene into a baculovirus transfer vector. b. Co-transfect Sf9 insect cells with the transfer vector and linearized baculovirus DNA to generate recombinant baculovirus. c. Infect a larger culture of Sf9 cells with the high-titer recombinant baculovirus to express the FAR protein. d. Harvest the cells 48-72 hours post-infection.

2. Microsomal Fraction Preparation: a. Resuspend the cell pellet in a cold homogenization buffer (e.g., 0.3 M sucrose, 0.1 M Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors). b. Lyse the cells by sonication or using a Dounce homogenizer on ice. c. Centrifuge the lysate at 1,000 x g for 5 minutes to pellet nuclei and cell debris. d. Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes. e. Resuspend the microsomal pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

3. Enzyme Assay: a. Set up the reaction mixture in a final volume of 100 µL containing:

- 50-100 µg of microsomal protein

- Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

- 2 mM NADPH

- 50 µM of the fatty acyl-CoA substrate (e.g., (Z)-13-tetracosenoyl-CoA), which may need to be custom synthesized. Often, a radiolabeled substrate is used for easier detection. b. Incubate the reaction at 37°C for 30-60 minutes. c. Stop the reaction by adding a strong acid (e.g., 100 µL of 6 N HCl).

4. Product Analysis: a. Extract the lipids from the reaction mixture using an organic solvent (e.g., chloroform/methanol 2:1 v/v). b. Concentrate the organic phase under a stream of nitrogen. c. Separate the products (fatty aldehydes and/or fatty alcohols) from the substrate using thin-layer chromatography (TLC). d. Visualize and quantify the products. If a radiolabeled substrate was used, this can be done by autoradiography and scintillation counting. If not, the products can be scraped from the TLC plate, derivatized, and analyzed by GC-MS.

Protocol for Cuticular Hydrocarbon (CHC) Analysis by GC-MS

This is a general protocol for the extraction and analysis of CHCs from insects.[22][23][24]

1. CHC Extraction: a. Place a single insect (or a small group for very small insects) into a glass vial. b. Add a non-polar solvent such as hexane or pentane (typically 200-500 µL) containing an internal standard (e.g., n-eicosane) of a known concentration. c. Agitate the vial for 5-10 minutes to extract the surface lipids. d. Carefully transfer the solvent to a new vial, leaving the insect behind. e. Concentrate the extract under a gentle stream of nitrogen to a final volume of about 20-50 µL.

2. GC-MS Analysis: a. Inject 1-2 µL of the concentrated extract into a gas chromatograph equipped with a mass spectrometer. b. Use a non-polar capillary column (e.g., DB-5ms). c. Set the GC oven temperature program to separate the hydrocarbons. A typical program might be:

- Initial temperature of 50°C, hold for 2 minutes.

- Ramp to 320°C at a rate of 10°C/minute.

- Hold at 320°C for 15 minutes. d. Use helium as the carrier gas. e. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

3. Data Analysis: a. Identify the hydrocarbon peaks by comparing their retention times and mass spectra to those of authentic standards and library databases. b. Quantify the amount of each hydrocarbon by comparing its peak area to the peak area of the internal standard.

Visualizations

Biosynthesis Pathway of (Z)-11-Tricosene

Caption: Proposed biosynthetic pathway for (Z)-11-tricosene in insects.

Experimental Workflow for Functional Characterization of an Elongase

Caption: Workflow for heterologous expression and analysis of an insect elongase.

Conclusion

The biosynthesis of this compound is a complex, multi-step process integral to insect survival. It relies on the coordinated action of several enzyme families, including fatty acid synthases, desaturases, elongases, fatty acyl-CoA reductases, and a unique insect-specific CYP4G oxidative decarbonylase. While the general pathway is well-established, the specific enzymes responsible for producing the diverse array of CHCs found in different insect species are still an active area of research. A deeper understanding of the substrate specificities and kinetic properties of these enzymes, particularly the elongases and desaturases that determine chain length and double bond position, will be crucial for developing targeted and species-specific pest management strategies. The protocols and pathways outlined in this guide provide a framework for researchers to investigate these fascinating and vital metabolic processes.

References

- 1. Frontiers | Roles of Insect Oenocytes in Physiology and Their Relevance to Human Metabolic Diseases [frontiersin.org]

- 2. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fatty acid anabolic pathway in specialized-cells sustains a remote signal that controls egg activation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Insect Oenocytes in Physiology and Their Relevance to Human Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elongases of Long-Chain Fatty Acids ELO2 and ELO9 Are Involved in Cuticle Formation and Function in Fecundity in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-wide identification and molecular evolution of elongation family of very long chain fatty acids proteins in Cyrtotrachelus buqueti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]

- 9. Evolution of a fatty acyl–CoA elongase underlies desert adaptation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of two fatty acid elongases in Lipomyces starkeyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Engineering yeast for tailored fatty acid profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization and functional assay of a fatty acyl-CoA reductase gene in the scale insect, Ericerus pela Chavannes (Hemiptera: Coccoidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 19. mdpi.com [mdpi.com]

- 20. dspace.stir.ac.uk [dspace.stir.ac.uk]

- 21. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Expression of Elongase‐ and Desaturase‐Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]

The Silent Language of Strands: A Technical Guide to the Chemical Ecology of Long-Chain Alkenes in Hymenoptera

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate societies of Hymenoptera (ants, bees, and wasps), a silent yet eloquent language governs their social interactions, reproductive hierarchies, and species recognition. This language is not spoken or seen in the conventional sense; it is a chemical dialogue written in the waxy layer of their exoskeletons. Among the diverse array of compounds that constitute this cuticular hydrocarbon (CHC) profile, long-chain alkenes—unsaturated hydrocarbons with one or more double bonds—play a pivotal role.[1][2][3] This technical guide delves into the chemical ecology of these crucial molecules, providing an in-depth exploration of their biosynthesis, functional significance, and the experimental methodologies used to study them. For researchers in chemical ecology, pest management, and drug development, understanding this chemical communication system offers profound insights into insect biology and opens avenues for novel applications.

Long-chain alkenes are integral to the semiochemical repertoire of Hymenoptera, acting as key components in nestmate recognition cues, fertility signals, and sex pheromones.[1][4][5][6] Their presence, relative abundance, and even the position of the double bond can convey highly specific information, influencing behaviors from cooperative colony defense to the suppression of worker reproduction.[1][7] This guide will synthesize the current knowledge on these fascinating compounds, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows to provide a comprehensive resource for the scientific community.

Biosynthesis of Long-Chain Alkenes

The production of long-chain alkenes in Hymenoptera is intrinsically linked to fatty acid metabolism and primarily occurs in specialized abdominal cells called oenocytes.[8][9] The biosynthetic pathway is a multi-step process involving a suite of enzymes that modify fatty acyl-CoA precursors.[1][7][8]

The general pathway can be summarized as follows:

-

Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA by fatty acid synthases (FAS).

-

Elongation: The resulting fatty acyl-CoAs, typically with 16 or 18 carbon atoms, are then elongated by a series of elongase enzymes to achieve the characteristic chain lengths of CHCs (often C23 to C35 and beyond).[8]

-

Desaturation: A crucial step in alkene formation is the introduction of a double bond into the fatty acyl-CoA chain by desaturase enzymes. The specificity of these desaturases determines the position of the double bond in the final alkene.[8][9]

-

Reduction to Aldehyde: The unsaturated fatty acyl-CoA is then reduced to a fatty aldehyde.

-

Oxidative Decarbonylation: Finally, the fatty aldehyde undergoes oxidative decarbonylation to yield the long-chain alkene with one less carbon atom than the aldehyde precursor.

This pathway is not static; the expression of different elongase and desaturase genes can be regulated, leading to variations in the CHC profile depending on the insect's species, caste, age, and social context.[8][9]

References

- 1. Flowchart Creation [developer.mantidproject.org]

- 2. Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 7. Expression of Elongase‐ and Desaturase‐Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 9. chromatographytoday.com [chromatographytoday.com]

An In-depth Technical Guide to the Early Research on (Z)-9-Tricosene as a Semiochemical in the Housefly, Musca domestica

Audience: Researchers, scientists, and drug development professionals.

Introduction

Early research into the chemical communication of the housefly, Musca domestica, led to the landmark identification of (Z)-9-tricosene, commonly known as muscalure, as a key semiochemical. This long-chain hydrocarbon was isolated from the cuticle and feces of female houseflies and was found to be a potent sex pheromone, primarily attracting male flies.[1] The pioneering work in the 1960s and 1970s laid the foundation for our understanding of insect chemical ecology and opened new avenues for the development of behavior-modifying pest control strategies.[2] This technical guide provides a detailed overview of the core early research, focusing on the experimental protocols, quantitative data, and logical frameworks that were instrumental in the discovery and characterization of (Z)-9-tricosene.

Experimental Protocols

The identification and characterization of (Z)-9-tricosene involved a multi-step process encompassing extraction of the natural product, bioassays to determine its function, chemical analysis for structural elucidation, and synthesis for confirmation of activity.

The initial step in identifying the housefly sex pheromone was the extraction of cuticular lipids from sexually mature female flies.

-

Source Organism: Laboratory-reared female houseflies (Musca domestica).

-

Extraction Method: The cuticular lipids were obtained by washing the surface of the flies with a non-polar solvent such as hexane or ether.[2]

-

Fractionation: The crude lipid extract was then subjected to column chromatography on silicic acid. The fraction containing the active pheromone was eluted with hexane.

-

Purification: Further purification of the active fraction was achieved using thin-layer chromatography (TLC) on silica gel plates impregnated with silver nitrate. This technique separates unsaturated compounds based on the number and configuration of double bonds.[3]

Behavioral bioassays were critical in guiding the fractionation process and in confirming the biological activity of the isolated and synthesized compounds.

-

Olfactometer Bioassay: Early studies utilized olfactometers to test the long-range attraction of male houseflies to the pheromone.

-

Apparatus: A common design was a Y-tube or multi-choice olfactometer where flies could choose between a stream of clean air and a stream of air carrying the test odor.[4] In the work by Carlson et al. (1971), a larger chamber was used where flies were attracted into baited traps.

-

Procedure: A known quantity of the test compound, dissolved in a volatile solvent, was applied to a filter paper or another substrate. After the solvent evaporated, the substrate was placed in the olfactometer. The number of flies moving towards the odor source was recorded over a specific period.[5]

-

-

Pseudofly and Mating Strike Bioassay: To assess close-range sexual stimulation, a "pseudofly" bioassay was developed.

-

Apparatus: A small, inanimate object, such as a black shoelace knot, served as a "pseudofly".[6]

-

Procedure: The pseudofly was treated with the test compound. Male houseflies were then observed, and the number of "mating strikes" (attempts to copulate with the treated object) was counted. This assay was instrumental in demonstrating the role of (Z)-9-tricosene and other synergistic compounds in eliciting mating behavior.[6]

-

-

Gas Chromatography (GC): Gas chromatography was used to separate the components of the active hydrocarbon fraction and to determine their purity. Retention times of the natural compounds were compared with those of synthetic standards.[5]

-

Mass Spectrometry (MS): Mass spectrometry was employed to determine the molecular weight and fragmentation patterns of the isolated compounds, which provided crucial information for identifying their chemical structures.[7]

The synthesis of (Z)-9-tricosene was essential to confirm that the identified structure was indeed the active pheromone.

-

Wittig Reaction: One of the primary methods used for the synthesis of (Z)-9-tricosene was the Wittig reaction. This involved reacting n-tetradecyltriphenylphosphonium bromide with 1-nonanal. While effective, this method often produced a mixture of (Z) and (E) isomers that required further purification.[8][9]

-

Stereoselective Hydrogenation: To obtain the pure (Z)-isomer, stereoselective hydrogenation of a C23 alkyne (tricos-9-yne) using a poisoned catalyst (e.g., Lindlar's catalyst) was also employed.[10]

Quantitative Data

The following tables summarize the key quantitative findings from the early research on (Z)-9-tricosene.

Table 1: Bioactivity of (Z)-9-Tricosene and Related Compounds in Laboratory Assays

| Compound | Bioassay Type | Dosage | Observation | Reference |

| (Z)-9-Tricosene | Olfactometer | 50 µg | More attractive than 200 µg of the (E)-isomer. | [2] |

| (E)-9-Tricosene | Olfactometer | 200 µg | Low activity. | [2] |

| C27 and C29 Monoolefins | Olfactometer | Not specified | Weakly active. | [2] |

| (Z)-9-Tricosene | Mating Strike | Not specified | Induced mating strikes, but less effective than the full female extract. | [2] |

| (Z)-9-Tricosene + Methylalkanes | Mating Strike | Not specified | Significantly enhanced mating strike activity compared to (Z)-9-tricosene alone. | [6] |

Table 2: Efficacy of (Z)-9-Tricosene (Muscalure) in Field Trapping Experiments

| Trap Type | Muscalure Dosage per Trap | Increase in Fly Catch Compared to Control (x-fold) | Reference |

| Adhesive-coated panels | 0.5 - 100 mg | 3.4 | [11] |

| Flypaper strips | 0.5 - 100 mg | 2.8 | [11] |

| Sugar bait in pans | 0.5 - 100 mg | 7.0 | [11] |

| Electric grids | 0.5 - 100 mg | 12.4 | [11] |

Mandatory Visualizations

Caption: Workflow for the identification of the housefly sex pheromone.

Caption: Synergistic action of housefly pheromone components.

References

- 1. Sex attractant pheromone of the house fly: isolation, identification and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. scispace.com [scispace.com]

- 4. simonleather.wordpress.com [simonleather.wordpress.com]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. House Fly Sex Pheromone: Enhancement of Mating Strike Activity by Combination of ( Z )-9-tricosene with Branched Saturated Hydrocarbons (1976) | E. C. Uebel | 91 Citations [scispace.com]

- 8. Studies on the Insect Sex Pheromones(Ⅴ)——The Synthesis of the Housefly Sex Attractant Z-9-Tricosene [cjcu.jlu.edu.cn]

- 9. A Process For Synthesis Of Z 9 Tricosene [quickcompany.in]

- 10. US3851007A - Process for the preparation of 9-cis-tricosene - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

The Role of Tricosene Isomers in Insect Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical aspects of their life cycle, including mating, aggregation, and foraging. Among the vast and diverse array of semiochemicals, long-chain hydrocarbons play a pivotal role. This technical guide focuses on the function of tricosene isomers, particularly (Z)-9-tricosene (also known as muscalure), in insect communication. While the initial query centered on (Z)-11-tricosene, the available scientific literature is overwhelmingly focused on the (Z)-9-isomer, a well-established sex and aggregation pheromone in several insect species. This guide will, therefore, provide an in-depth analysis of (Z)-9-tricosene as a representative and thoroughly studied example of a tricosene pheromone, while also addressing the limited information available for (Z)-11-tricosene. We will delve into its biosynthesis, mode of action, and the experimental methodologies used to elucidate its function, providing a comprehensive resource for researchers in chemical ecology and those involved in the development of novel pest management strategies.

(Z)-9-Tricosene: A Multifaceted Pheromone

(Z)-9-Tricosene is a key semiochemical in a variety of insect species, most notably the housefly, Musca domestica, where it is a major component of the female-produced sex pheromone that attracts males for mating.[1][2] It also functions as an aggregation pheromone in both houseflies and the fruit fly, Drosophila melanogaster.[3][4] In Drosophila, it is deposited by males upon stimulation by food odors and serves as an oviposition guidance cue for females.[3] The compound is also produced by honey bees (Apis mellifera) during their waggle dance, where it is believed to play a role in communicating the location of food sources.[3]

Quantitative Behavioral Data

The behavioral effects of (Z)-9-tricosene have been quantified in numerous studies, primarily focusing on its role as an attractant for houseflies. The following tables summarize key quantitative data from field and laboratory bioassays.

| Insect Species | Assay Type | Bait/Trap Type | (Z)-9-Tricosene Dose/Concentration | Observed Effect | Reference |

| Musca domestica | Field Trap | Panels with adhesive | 0.5 - 100 mg/trap | 3.4 times increase in flies caught | [4] |

| Musca domestica | Field Trap | Flypaper strips | 0.5 - 100 mg/trap | 2.8 times increase in flies caught | [4] |

| Musca domestica | Field Trap | Sugar bait in pans | 0.5 - 100 mg/trap | 7.0 times increase in flies caught | [4] |

| Musca domestica | Field Trap | Electric grids | 0.5 - 100 mg/trap | 12.4 times increase in flies caught | [4] |

| Musca domestica | Field Trap | Delta traps with fish meal | Not specified | 29.97% of total flies trapped (9175 flies) | [4] |

| Musca domestica | Field Trap | Delta traps with fish meal + butylated hydroxytoluene | Not specified | 30.62% of total flies trapped (9374 flies) | [4] |

| Pholcus beijingensis | Laboratory Bioassay | Two-choice arena | 1 µg | No significant attraction (p = 0.394) | [5] |

(Z)-11-Tricosene: An Enigma in Insect Communication

In stark contrast to the wealth of information on (Z)-9-tricosene, there is a significant lack of published research on the specific role of (Z)-11-tricosene in insect communication. While the compound is listed in chemical databases, its association with particular insect species or specific behavioral responses is not well-documented in the primary scientific literature. This presents a knowledge gap and an opportunity for future research to explore the potential pheromonal activity of this isomer.

Biosynthesis of (Z)-9-Tricosene

The biosynthesis of (Z)-9-tricosene in houseflies is a multi-step process that begins with the fatty acid precursor, nervonic acid.[6] This pathway involves a series of enzymatic reactions, including elongation, desaturation, reduction, and finally, a unique decarboxylation step.

Biosynthesis pathway of (Z)-9-tricosene in insects.

Perception and Signaling Pathway

The perception of long-chain hydrocarbon pheromones like (Z)-9-tricosene is mediated by specialized olfactory receptor neurons (ORNs) housed in sensilla on the insect's antennae. In Drosophila melanogaster, the odorant receptor Or7a has been identified as a key receptor for (Z)-9-tricosene.[3] Insect odorant receptors are typically heterodimers, consisting of a specific tuning receptor (e.g., Or7a) and a conserved co-receptor called Orco. The binding of a ligand to the tuning receptor is thought to induce a conformational change that opens the ion channel, leading to depolarization of the neuron and the generation of an action potential.

Generalized signaling pathway for insect odorant reception.

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons

This protocol provides a general method for the extraction and analysis of cuticular hydrocarbons, including tricosene isomers, from insects.

Materials:

-

Insect specimens

-

Hexane or Pentane (analytical grade)

-

Glass vials with PTFE-lined caps

-

Microsyringe

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Internal standard (e.g., n-alkane of a chain length not present in the insect)

Procedure:

-

Extraction:

-

Individually place an insect (or a pooled sample of smaller insects) in a glass vial.

-

Add a known volume of hexane or pentane (e.g., 200 µL) to the vial, ensuring the insect is fully submerged.

-

Gently agitate the vial for 5-10 minutes to extract the cuticular lipids.

-

Carefully remove the insect from the vial.

-

Add a known amount of internal standard to the solvent.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Inject a 1-2 µL aliquot of the extract into the GC-MS.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program suitable for separating long-chain hydrocarbons (e.g., initial temperature of 150°C, ramp to 300°C at 10°C/min, hold for 10 min).

-

The mass spectrometer should be operated in electron impact (EI) mode.

-

Identify tricosene isomers based on their retention times and mass spectra compared to authentic standards.

-

Quantify the amount of tricosene relative to the internal standard.

-

Behavioral Bioassay: Two-Choice Olfactometer

This protocol describes a standard two-choice olfactometer assay to test the behavioral response of insects to a chemical stimulus.

Materials:

-

Y-tube or T-tube olfactometer

-

Air source (e.g., compressed air)

-

Flow meters

-

Charcoal and water filters for air purification and humidification

-

Test compound ((Z)-9-tricosene or (Z)-11-tricosene) dissolved in a suitable solvent (e.g., hexane)

-

Control (solvent only)

-

Filter paper discs

-

Insect subjects (acclimated and of a specific age and sex)

Procedure:

-

Setup:

-

Assemble the olfactometer and connect it to the purified and humidified air source.

-

Adjust the airflow to a constant rate (e.g., 100 mL/min) through each arm of the olfactometer.

-

-

Stimulus Application:

-

Apply a known amount of the test compound solution to a filter paper disc and allow the solvent to evaporate.

-

Apply the same volume of solvent to another filter paper disc to serve as the control.

-

Place the test disc in one arm of the olfactometer and the control disc in the other arm.

-

-

Behavioral Observation:

-

Introduce a single insect into the base of the olfactometer.

-

Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

-

A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified period.

-

Record the choice made by the insect.

-

After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors. Rotate the arms of the olfactometer between trials to avoid positional bias.

-

-

Data Analysis:

-

Analyze the choice data using a chi-square test or a binomial test to determine if there is a significant preference for the test compound over the control.

-

Workflow for a two-choice olfactometer bioassay.

Conclusion and Future Directions

The study of tricosene isomers in insect communication reveals a fascinating and complex world of chemical signaling. (Z)-9-tricosene stands out as a well-characterized pheromone with significant roles in the reproduction and social behavior of several key insect species. The extensive quantitative data and established experimental protocols for (Z)-9-tricosene provide a solid foundation for further research and for the development of pheromone-based pest management strategies.

The striking lack of information on (Z)-11-tricosene highlights a significant gap in our understanding of insect chemical ecology. Future research should focus on:

-

Screening for (Z)-11-tricosene activity: A systematic investigation of the behavioral and electrophysiological responses of various insect species to (Z)-11-tricosene is warranted.

-

Comparative studies: Direct comparisons of the effects of (Z)-9-tricosene and (Z)-11-tricosene in the same species could reveal subtle but important differences in their roles.

-

Receptor identification: Identifying the olfactory receptors that detect (Z)-11-tricosene will be crucial for understanding its mode of action.

By addressing these research questions, we can gain a more complete picture of the role of tricosene isomers in insect communication and potentially uncover new avenues for the development of highly specific and environmentally benign methods of insect control.

References

- 1. Evolved differences in larval social behavior mediated by novel pheromones | eLife [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Male-specific (Z)-9-tricosene stimulates female mating behaviour in the spider Pholcus beijingensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]

Unveiling the Whisper: A Technical Guide to the Identification of 11-Tricosene in Insect Pheromone Blends

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the identification and analysis of 11-tricosene, a significant, yet often elusive, component of insect pheromone blends. This document details the core analytical techniques, presents available quantitative data, and elucidates the biochemical pathways involved in its biosynthesis and perception, offering a vital resource for researchers in chemical ecology, pest management, and drug development.

Introduction: The Significance of this compound

Chemical communication is a cornerstone of insect behavior, governing critical interactions from mating and aggregation to trail-following and territorial marking.[1] Pheromones, the chemical signals that mediate intraspecific communication, are often complex blends of volatile and semi-volatile compounds. Among these, cuticular hydrocarbons (CHCs) have emerged as crucial players, acting as short-range recognition cues and contact pheromones.[2][3] this compound, a long-chain monoene, is a key CHC identified in the pheromone profiles of various insect species, where it can function in sexual attraction and recognition.[4] Its precise identification and quantification are paramount for understanding insect behavior and for the development of targeted and environmentally benign pest control strategies.

Analytical Methodologies for this compound Identification

The identification of this compound in the complex matrix of an insect's cuticle or glandular secretions necessitates a combination of sophisticated analytical techniques. The primary methods employed are Solid-Phase Microextraction (SPME) for sample collection, Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and Electroantennography (EAG) for assessing biological activity.

Solid-Phase Microextraction (SPME): A Non-Lethal Sampling Approach

SPME is a solvent-free extraction technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds from living organisms.[2][5][6] It offers a non-lethal method for sampling CHCs, allowing for repeated measurements from the same individual.[2][5][6]

Experimental Protocol: SPME for Insect Cuticular Hydrocarbon Analysis

-

Fiber Selection: A polydimethylsiloxane (PDMS) or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatiles, including hydrocarbons. The choice of fiber coating depends on the polarity and volatility of the target analytes.

-

Sample Collection:

-

Gently restrain the insect.

-

Expose the SPME fiber by extending it from its protective needle.

-

Carefully rub the fiber over the insect's cuticle for a standardized period (e.g., 1-5 minutes). The duration should be optimized based on the insect species and the abundance of CHCs.

-

Alternatively, for volatile collection, the fiber can be exposed to the headspace above the insect in a sealed vial for a defined period.

-

-

Sample Desorption:

-

Immediately after sampling, retract the fiber into the needle.

-

Insert the SPME device into the heated injection port of a gas chromatograph.

-

Extend the fiber to expose it to the high temperature of the injector, allowing for the thermal desorption of the analytes onto the GC column. Desorption time and temperature should be optimized (e.g., 250°C for 2 minutes).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification

GC-MS is the cornerstone for the separation, identification, and quantification of individual components within a complex chemical blend.[7] The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer provides structural information for identification.

Experimental Protocol: GC-MS Analysis of this compound

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for hydrocarbon analysis.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50-100°C, held for 1-2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 300-320°C, held for 10-20 minutes. This program allows for the separation of a wide range of CHCs.

-

Injector Temperature: 250-300°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280-300°C.

-

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with those of an authentic synthetic standard. The mass spectrum of tricosene isomers will show a characteristic molecular ion (M+) at m/z 322 and a fragmentation pattern typical of long-chain alkenes. The position of the double bond can be confirmed by derivatization techniques, such as with dimethyl disulfide (DMDS), followed by GC-MS analysis.

Electroantennography (EAG): Assessing Biological Relevance

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli.[8] It provides a direct measure of which compounds in a pheromone blend are detected by the insect's olfactory system, thus confirming their biological relevance.

Experimental Protocol: EAG Analysis of this compound

-

Antennal Preparation:

-

Excise an antenna from a live, immobilized insect at the base of the scape.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the tip of the flagellum, and the reference electrode is inserted into the base of the scape.

-

-

Stimulus Delivery:

-

A continuous stream of humidified, charcoal-filtered air is passed over the antennal preparation.

-

A puff of air carrying a known concentration of synthetic this compound (dissolved in a solvent like hexane and applied to a filter paper strip inside a Pasteur pipette) is injected into the continuous airstream for a short duration (e.g., 0.5 seconds).

-

-

Data Recording and Analysis:

-

The electrical potential difference between the two electrodes is amplified and recorded.

-

A negative deflection in the baseline potential upon stimulus delivery indicates an EAG response.

-

The amplitude of the response is proportional to the number of olfactory receptor neurons that are stimulated. Responses to this compound are compared to a solvent control and a positive control (a known EAG-active compound for the species).

-

Quantitative Data on Tricosene in Insect Pheromone Blends

| Insect Species | Common Name | Sex | Compound | Quantity (ng/insect) | % of Total CHCs | Reference |

| Musca domestica | House Fly | Female | (Z)-9-Tricosene | 751 (UCR strain) | 3.0 | [9][10] |

| Musca domestica | House Fly | Female | (Z)-9-Tricosene | 559 - 1,113 (Field strains) | 3.2 - 5.0 | [9][10] |

| Musca domestica | House Fly | Female | (Z)-9-Tricosene | <218 (8 of 10 field strains) | <1.6 | [9][10] |

| Pholcus beijingensis | Cellar Spider | Male | (Z)-9-Tricosene | 33 - 342 (mean 114) | - | [11][12][13] |

| Bactrocera oleae | Olive Fruit Fly | Male | (Z)-9-Tricosene | Identified, not quantified | - | [14][15] |

Note: The quantity of cuticular hydrocarbons, including tricosenes, can be highly variable within a species and even within a population, influenced by factors such as age, diet, and environmental conditions.[9][10]

Biosynthesis of this compound in Insects

The biosynthesis of this compound, like other cuticular hydrocarbons, is a multi-step process that originates from fatty acid metabolism and occurs primarily in specialized cells called oenocytes.[16][17] The pathway involves a series of enzymatic reactions including fatty acid synthesis, elongation, desaturation, reduction, and finally, conversion to a hydrocarbon.

Key Enzymes in the Biosynthetic Pathway:

-

Fatty Acid Synthase (FAS): Initiates the process by synthesizing saturated fatty acids, typically with 16 or 18 carbon atoms, from acetyl-CoA and malonyl-CoA.[18][19]

-

Elongases: Extend the carbon chain of the fatty acyl-CoA precursors to produce very-long-chain fatty acids (VLCFAs).[20]

-

Desaturases: Introduce a double bond at a specific position in the fatty acyl-CoA chain. For this compound, a Δ11-desaturase would be responsible for creating the double bond between carbons 11 and 12.[21][22]

-

Fatty Acyl-CoA Reductase (FAR): Reduces the very-long-chain fatty acyl-CoA to a long-chain fatty aldehyde.[4][5][23][24]

-

Aldehyde-deformylating Oxygenase (ADO) / Cytochrome P450 (CYP4G): The final step involves the conversion of the long-chain aldehyde to the corresponding hydrocarbon with the loss of one carbon atom. In insects, this is often catalyzed by a P450 enzyme of the CYP4G family, which acts as an oxidative decarbonylase.[7][8][25][26]

References

- 1. Perception of cuticular hydrocarbons by the olfactory organs in Periplaneta americana (L.) (Insecta: Dictyoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of SNMPs in insect olfaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cuticular Hydrocarbon Pheromones for Social Behavior and Their Coding in the Ant Antenna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the role of “Sensory Neuron Membrane Proteins” in moth and locust olfaction [ice.mpg.de]

- 7. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Male-specific (Z)-9-tricosene stimulates female mating behaviour in the spider Pholcus beijingensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Male-specific (Z)-9-tricosene stimulates female mating behaviour in the spider Pholcus beijingensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. (Z)-9-tricosene identified in rectal gland extracts of Bactrocera oleae males: first evidence of a male-produced female attractant in olive fruit fly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster | eLife [elifesciences.org]

- 19. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Expression of Elongase‐ and Desaturase‐Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Acyl-CoA desaturase ADS4.2 is involved in the formation of characteristic wax alkenes in young Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]